![molecular formula C44H40N2 B12541389 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) CAS No. 799269-70-8](/img/structure/B12541389.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole): is a complex organic compound with the molecular formula C52H56N2 and a molecular weight of 709.01 g/mol . This compound is known for its application in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) typically involves the following steps :
Starting Materials: The synthesis begins with 3,6-di-tert-butylcarbazole and 4,4’-dibromobiphenyl.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate (K2CO3), in a solvent like toluene.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) has several scientific research applications :
Chemistry: Used as a host material in OLEDs for efficient solution-processed red and green phosphorescent devices.
Medicine: Investigated for use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of high-resolution flexible displays and solid-state lighting.
Mecanismo De Acción
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) involves its ability to act as an efficient host material in OLEDs . The compound facilitates energy transfer processes, enhancing the emission efficiency of phosphorescent dyes. The molecular structure allows for effective charge transport and exciton formation, leading to high luminescence .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl
- 1,3-Bis(N-carbazolyl)benzene
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
Uniqueness
Compared to similar compounds, 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) exhibits superior thermal stability and higher glass transition temperature, making it more suitable for high-performance OLED applications .
Propiedades
Número CAS |
799269-70-8 |
|---|---|
Fórmula molecular |
C44H40N2 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
3-tert-butyl-9-[4-[4-(3-tert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C44H40N2/c1-43(2,3)31-19-25-41-37(27-31)35-11-7-9-13-39(35)45(41)33-21-15-29(16-22-33)30-17-23-34(24-18-30)46-40-14-10-8-12-36(40)38-28-32(44(4,5)6)20-26-42(38)46/h7-28H,1-6H3 |
Clave InChI |
NMDKRQAIKKMMSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


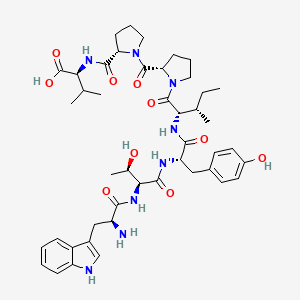
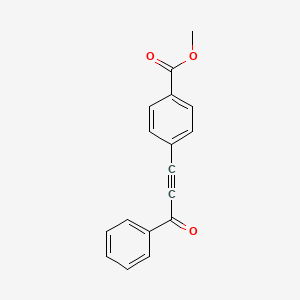
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
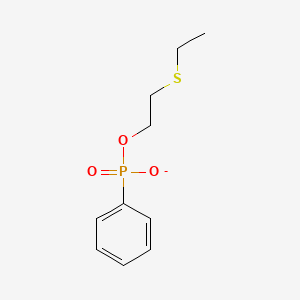

![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
methanone](/img/structure/B12541348.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
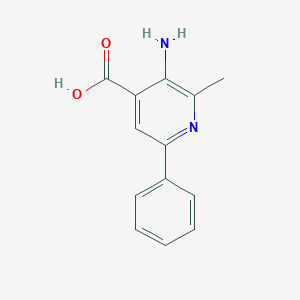
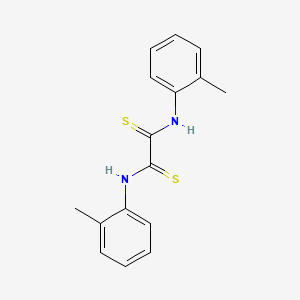
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)

![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)

